Orotic Acid-13C,15N2 Monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

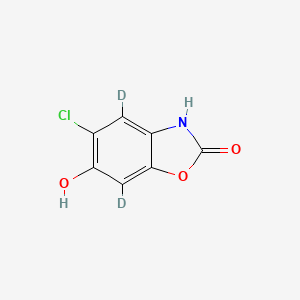

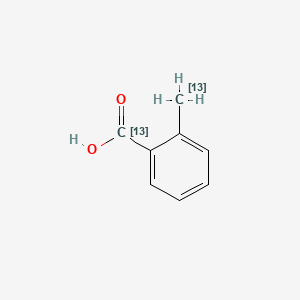

Orotic Acid-13C,15N2 Monohydrate, also known as Orotic acid-2-13C,1,3-15N2 monohydrate, is a stable isotope labelled compound . It is the C and N labeled Orotic acid . Orotic acid, a precursor in the biosynthesis of pyrimidine nucleotides and RNA, is released from the mitochondrial dihydroorotate dehydrogenase (DHODH) for conversion to UMP by the cytoplasmic UMP synthase .

Molecular Structure Analysis

The molecular formula of Orotic Acid-13C,15N2 Monohydrate is 13C C4 H4 15N2 O4 . H2 O . The molecular weight is 177.09 .Applications De Recherche Scientifique

Precursor to Pyrimidine Nucleotides

Orotic Acid-13C,15N2 Monohydrate serves as a precursor to pyrimidine nucleotides, which are crucial for DNA and RNA synthesis .

Marker for Urea Cycle Disorders

It is used as a marker for measurement in routine newborn screening for urea cycle disorders .

Inducer of Hepatic Steatosis and Hepatomegaly

Orotic Acid-13C,15N2 Monohydrate can induce hepatic steatosis and hepatomegaly in rats .

Enhancer of Cardiac Output

Orotic acid can enhance the cardiac output and aid in the recovery from heart failure .

Growth Stimulant in Mammals

It can behave as a growth stimulant in mammals and may assist in the absorption of calcium, magnesium, and other essential nutrients .

Reducer of Bilirubin Levels

Orotic acid has also been reported to reduce bilirubin levels in infants .

Treatment for Gout

It is also useful for the treatment of gout .

Antitumor and Antimicrobial Activities

Many orotic acid analogs exhibit remarkable antitumor and antimicrobial activities .

Mécanisme D'action

Target of Action

Orotic Acid-13C,15N2 Monohydrate, a stable isotope labeled derivative of orotic acid, primarily targets the mitochondrial dihydroorotate dehydrogenase (DHODH) and the cytoplasmic UMP synthase enzyme . These enzymes play a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for the production of DNA and RNA .

Mode of Action

Orotic Acid-13C,15N2 Monohydrate interacts with its targets by being released from the mitochondrial DHODH for conversion to UMP by the cytoplasmic UMP synthase enzyme . This interaction results in the production of pyrimidine nucleotides, which are vital for the synthesis of RNA and DNA .

Biochemical Pathways

The primary biochemical pathway affected by Orotic Acid-13C,15N2 Monohydrate is the pyrimidine biosynthesis pathway . The compound acts as a precursor in this pathway, leading to the production of pyrimidine nucleotides and, subsequently, RNA and DNA . The downstream effects include the regulation of gene expression and protein synthesis, which are fundamental processes in cellular function and growth .

Pharmacokinetics

It’s known that stable heavy isotopes like 13c and 15n have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of Orotic Acid-13C,15N2 Monohydrate’s action include the induction of hepatic steatosis and hepatomegaly in rats . Additionally, Orotic Acid is a marker for measurement in routine newborn screening for urea cycle disorders .

Safety and Hazards

The safety data sheet for Orotic Acid-13C,15N2 Monohydrate recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Orotic Acid-13C,15N2 Monohydrate can be achieved through a multi-step process involving the conversion of various starting materials.", "Starting Materials": [ "13C-labeled urea", "15N-labeled ammonium carbonate", "Potassium hydroxide", "Diethyl malonate", "Ethyl acetoacetate", "Benzaldehyde", "Hydrochloric acid", "Sodium hydroxide", "Orotic acid", "Water" ], "Reaction": [ "Step 1: 13C-labeled urea is reacted with 15N-labeled ammonium carbonate in the presence of potassium hydroxide to form 13C,15N-labeled urea.", "Step 2: The 13C,15N-labeled urea is then reacted with diethyl malonate and ethyl acetoacetate in the presence of benzaldehyde to form a dihydropyrimidine intermediate.", "Step 3: The dihydropyrimidine intermediate is then oxidized with sodium hydroxide and hydrogen peroxide to form orotic acid.", "Step 4: The orotic acid is then reacted with water to form the monohydrate form of Orotic Acid-13C,15N2 Monohydrate." ] } | |

Numéro CAS |

1346602-15-0 |

Formule moléculaire |

C5H6N2O5 |

Poids moléculaire |

177.091 |

Nom IUPAC |

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;hydrate |

InChI |

InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i5+1,6+1,7+1; |

Clé InChI |

YXUZGLGRBBHYFZ-RYBQTAQPSA-N |

SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.O |

Synonymes |

1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid-13C,15N2 Monohydrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)